molecular formula C30H48O3 B1162520 Beta-Peltoboykinolic Acid CAS No. 24778-48-1

Beta-Peltoboykinolic Acid

Cat. No. B1162520
CAS RN: 24778-48-1
M. Wt: 456.7 g/mol
InChI Key:
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Description

Beta-Peltoboykinolic Acid, derived from natural sources such as the Astilbe rubra plant, has been recognized for its potential anti-fibrotic properties, particularly in the context of idiopathic pulmonary fibrosis. This compound has shown promise in attenuating TGF-β1-induced epithelial-to-mesenchymal transitions (EMT) in lung alveolar epithelial cells, suggesting a potential therapeutic pathway for treating fibrotic conditions (In Jae Bang et al., 2019).

Synthesis Analysis

The synthesis of this compound and related compounds involves complex organic chemistry techniques, including the use of various solvents and catalytic processes to isolate and purify the active ingredient from natural plant sources. While specific details on the synthesis of this compound are scarce, the process likely involves extraction and fractionation methods similar to those used in the isolation of triterpene acids from plant materials (M. Nagai et al., 1969).

Molecular Structure Analysis

This compound's molecular structure includes a triterpene backbone, which is common among compounds isolated from Saxifragaceous plants. This structure contributes to its biological activity and chemical properties. The detailed molecular characterization of this compound involves spectroscopic methods such as NMR and mass spectrometry to elucidate its chemical structure and functional groups (M. Nagai et al., 1969).

Scientific Research Applications

  • Antitumor Activities : Beta-peltoboykinolic acid, isolated from Chrysosplenium grayanum Maxim., has demonstrated cytotoxic effects against various human cancer cell lines and antitumor effects in mouse models of fibrosarcoma and melanoma (Arisawa et al., 1992).

  • Inhibition of Epithelial-to-Mesenchymal Transitions : In a study on lung alveolar epithelial cells, this compound extracted from Astilbe rubra showed inhibitory effects on TGF-β1-induced epithelial-to-mesenchymal transition (EMT), suggesting its potential as an antifibrotic agent (Bang et al., 2019).

  • Isolation from Peltoboykinia tellimoides : Another study identified this compound as a triterpene acid isolated from Peltoboykinia tellimoides, contributing to the understanding of the chemical constituents of Saxifragaceous plants (Nagai et al., 1969).

  • Cytotoxic Principles in Chrysosplenium flagelliferum : Research on Chrysosplenium flagelliferum identified this compound as one of the cytotoxic principles, highlighting its potential in medical applications (Arisawa et al., 1997).

  • Constituents of Astilbe Thunbergii : this compound was also found in Astilbe Thunbergii, further demonstrating its presence in different plant species (Takahashi et al., 1972).

Biochemical Analysis

Biochemical Properties

Beta-Peltoboykinolic Acid plays a crucial role in biochemical reactions, particularly in inhibiting the epithelial-to-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1). It interacts with various biomolecules, including enzymes and proteins involved in the Smad signaling pathway. This compound inhibits the overproduction of extracellular matrix components such as type I collagen and fibronectin, thereby mitigating the fibrotic response .

Cellular Effects

This compound exerts significant effects on various cell types, particularly lung alveolar epithelial cells. It prevents TGF-β1-induced EMT, which is a critical process in the pathogenesis of idiopathic pulmonary fibrosis. By inhibiting EMT, this compound helps maintain normal cell function and prevents the excessive accumulation of extracellular matrix components. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antifibrotic properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Smad signaling pathway. It binds to and inhibits the activation of Smad proteins, which are key mediators of TGF-β1 signaling. This inhibition prevents the downstream effects of TGF-β1, including the induction of EMT and the overproduction of extracellular matrix components. This compound also modulates gene expression by inhibiting the transcription of genes involved in fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, and its antifibrotic effects are sustained over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on EMT and extracellular matrix production, indicating its potential for chronic treatment of fibrotic diseases .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential liver toxicity. Therefore, careful dosage optimization is necessary to maximize its therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of extracellular matrix components. It interacts with enzymes such as matrix metalloproteinases (MMPs), which play a role in the degradation of extracellular matrix proteins. By modulating the activity of these enzymes, this compound influences metabolic flux and metabolite levels, contributing to its antifibrotic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as lung alveolar epithelial cells, where it exerts its antifibrotic effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of target cells, where it interacts with key signaling molecules and transcription factors. Post-translational modifications, such as phosphorylation, may also influence its subcellular localization and activity, directing it to specific compartments or organelles .

properties

IUPAC Name

(4aR,6aR,6aR,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOSJBZFTWGWDU-GSXZFILMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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